2,2-Difluoro-1,3-benzodioxole-5,6-diamine;dihydrochloride

Description

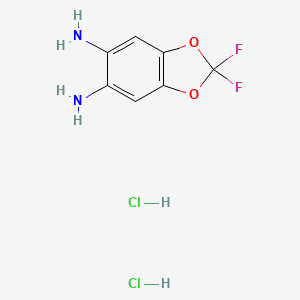

2,2-Difluoro-1,3-benzodioxole-5,6-diamine dihydrochloride is a fluorinated aromatic diamine derivative with a benzodioxole core. The compound features two fluorine atoms at the 2-position of the benzodioxole ring and two amine groups at the 5- and 6-positions, forming a dihydrochloride salt.

Properties

IUPAC Name |

2,2-difluoro-1,3-benzodioxole-5,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O2.2ClH/c8-7(9)12-5-1-3(10)4(11)2-6(5)13-7;;/h1-2H,10-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOXLEGHXUPGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC(O2)(F)F)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in the synthesis of various benzodioxole-containing pharmaceutical active compounds.

Mode of Action

It is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds.

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of Kv3 inhibitors and renin inhibitors. This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways.

Cellular Effects

Given its role in the synthesis of Kv3 inhibitors and renin inhibitors, it may influence cell function by modulating these pathways

Biological Activity

2,2-Difluoro-1,3-benzodioxole-5,6-diamine; dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis processes, and relevant research findings.

- Chemical Formula : C8H8F2N2O2·2HCl

- Molecular Weight : 239.08 g/mol

- CAS Number : 106876-54-4

Synthesis

The compound can be synthesized through various methods, often involving the fluorination of benzoic derivatives. One common method includes the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride (KHF₂) .

Antimicrobial Properties

Research indicates that 2,2-Difluoro-1,3-benzodioxole derivatives exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The minimum inhibitory concentrations (MICs) for these bacteria were found to be notably low, suggesting strong antimicrobial potential.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. It has been shown to inhibit cell proliferation in several cancer cell lines:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase. A study reported a reduction in cell viability by over 50% at concentrations as low as 10 µM .

Case Studies

-

Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested various derivatives of 2,2-Difluoro-1,3-benzodioxole against common pathogens. The results indicated a significant reduction in bacterial growth rates compared to control groups.

Bacterial Strain MIC (µg/mL) Escherichia coli 15 Staphylococcus aureus 20 - Anticancer Research : In a controlled experiment involving MCF-7 cells, treatment with 15 µM of the compound resulted in a 70% decrease in cell viability over 48 hours. Flow cytometry analysis confirmed increased apoptosis rates.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects. Preliminary studies have indicated that high concentrations may lead to cytotoxicity in non-target cells. Further investigations into the safety profile are necessary before clinical applications can be considered.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Benzodioxole-5,6-diamine Dihydrochloride (DMB)

- Structure : Shares the benzodioxole core but lacks fluorine substituents.

- Molecular Formula : C₇H₈N₂O₂·2HCl (MW = 225.07 g/mol) .

- Applications : Fluorescent tagging of sialic acids in glycoproteins (λex = 373 nm, λem = 448 nm) .

- DMB’s methylenedioxy group enhances fluorescence efficiency, a property critical for its role in analytical chemistry . CAS No.: 81864-15-5 .

Pramipexole Dihydrochloride Monohydrate

- Structure: Benzothiazole core with a tetrahydrothiazole ring and propylamino substituent.

- Molecular Formula : C₁₀H₁₇N₃S·2HCl·H₂O (MW = 302.27 g/mol) .

- Applications : Dopamine agonist for Parkinson’s disease treatment .

- Key Differences: The benzothiazole scaffold enables CNS penetration and dopamine receptor binding, unlike benzodioxole derivatives . Pharmacological activity is driven by the propylamino group and stereochemistry (6S-configuration) . CAS No.: 191217-81-9 .

1H-Benzo[d]imidazole-5,6-diamine Dihydrochloride

- Structure : Benzimidazole core with amine groups at 5- and 6-positions.

- Molecular Formula : C₇H₉N₃·2HCl (MW ≈ 216.13 g/mol) .

- Key Differences: The imidazole ring introduces basicity and metal-binding capabilities absent in benzodioxole analogs. No fluorination or methylenedioxy groups, limiting fluorescence applications .

Other Difluoro-Substituted Heterocycles

- Example : 6-(Difluoromethyl)-1,3-benzoxazol-2-amine.

- Structure : Benzoxazole with difluoromethyl substitution.

- Key Differences :

Comparative Data Table

Research Findings and Implications

- DMB’s Utility : DMB’s methylenedioxy group enables fluorescence-based detection of sialic acids, critical for glycoprotein analysis in biopharmaceuticals . The absence of fluorine in DMB may facilitate aqueous solubility, essential for biochemical assays.

- Pharmacological vs. Analytical Use : While pramipexole targets CNS receptors via its benzothiazole structure, benzodioxole derivatives like DMB serve analytical roles, highlighting the impact of core heterocycles on application .

Preparation Methods

Reaction Conditions and Optimization

-

Substrate : 2,2-Dichloro-1,3-benzodioxole is reacted with anhydrous KF in a polar aprotic solvent (e.g., tetramethylene sulfone or acetonitrile).

-

Catalyst : Potassium hydrogen fluoride (KHF₂) at 5–20% by weight relative to the substrate accelerates the chlorine-to-fluorine exchange.

-

Temperature : Optimal reaction kinetics occur at 100–200°C, balancing conversion efficiency and substrate stability.

-

Molar Ratio : A KF-to-substrate ratio of 2:1 to 2.5:1 ensures complete conversion while minimizing side reactions.

Mechanistic Insight :

The catalyst KHF₂ facilitates nucleophilic substitution by generating a reactive fluoride ion. Traces of water or strong acids (e.g., HCl) can regenerate KHF₂ in situ, enhancing catalytic efficiency.

Functionalization to 5,6-Diamino Derivatives

Nitration of 2,2-Difluoro-1,3-benzodioxole

Introducing nitro groups at the 5- and 6-positions precedes reduction to the diamine. While direct literature on this step is limited, analogous nitration of benzodioxoles provides a reliable framework.

Proposed Nitration Protocol :

-

Reagents : Fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C.

-

Regioselectivity : Electron-donating oxygen atoms in the benzodioxole ring direct nitration to the para positions (5 and 6).

-

Workup : Quenching in ice water followed by neutralization yields 5,6-dinitro-2,2-difluoro-1,3-benzodioxole.

Reduction of Nitro Groups to Amines

Catalytic hydrogenation or chemical reduction converts nitro groups to amines.

Hydrogenation Method :

-

Catalyst : 10% Palladium on carbon (Pd/C) in ethanol or methanol.

-

Conditions : H₂ gas at 40–60 psi and 50–70°C for 6–12 hours.

Chemical Reduction Alternative :

-

Reagents : Iron powder in aqueous HCl.

-

Conditions : Reflux at 80–100°C for 4–8 hours.

-

Limitations : Higher impurity levels compared to hydrogenation.

Formation of the Dihydrochloride Salt

The final step involves protonating the diamine with hydrochloric acid (HCl) to improve stability and solubility.

Salt Formation Protocol :

-

Dissolve 2,2-difluoro-1,3-benzodioxole-5,6-diamine in anhydrous ethanol.

-

Add concentrated HCl dropwise at 0–5°C until pH < 2.

-

Precipitate the dihydrochloride salt by cooling to -20°C.

-

Filter and wash with cold ethanol to remove excess HCl.

Characterization Data :

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

Challenges and Optimization Strategies

-

Impurity Control : Residual solvents (e.g., sulfolane) must be removed via aqueous workup.

-

Catalyst Recycling : KHF₂ can be recovered from reaction mixtures by crystallization, reducing costs.

-

Scale-Up Considerations : Continuous-flow reactors improve safety and efficiency for nitration and hydrogenation steps.

Q & A

Q. What is the role of 2,2-Difluoro-1,3-benzodioxole-5,6-diamine dihydrochloride in sialic acid analysis?

This compound, also known as DMB (1,2-diamino-4,5-methylenedioxybenzene dihydrochloride), is a critical reagent for fluorescent labeling of sialic acids (Sias) released from glycoproteins. The amination-cyclization reaction between DMB and free Sias forms stable, fluorescent adducts (λex = 373 nm, λem = 448 nm), enabling quantitative analysis via HPLC or capillary electrophoresis. Its dihydrochloride salt enhances solubility and stability in aqueous buffers .

Q. What physicochemical properties make this compound suitable for fluorescence-based assays?

Key properties include:

- Molecular weight : 225.07 g/mol.

- Fluorescence profile : Excitation at 373 nm, emission at 448 nm.

- Stability : Light-sensitive; requires storage in desiccated conditions (-20°C).

- Reactivity : Forms stable quinoxaline derivatives with α-keto acid groups of Sias .

Q. How should researchers handle and store this compound to ensure reagent integrity?

- Storage : Lyophilized powder should be stored at -20°C in airtight, light-protected vials.

- Reconstitution : Use freshly prepared acidic buffers (e.g., 20 mM acetic acid) to prevent oxidation.

- Handling : Avoid repeated freeze-thaw cycles; prepare working aliquots to minimize degradation .

Advanced Research Questions

Q. How can labeling efficiency be optimized for low-abundance sialic acids in complex glycoprotein samples?

- Sample Preparation : Use 50–200 µg glycoprotein per reaction to avoid signal saturation or dilution effects.

- Reaction Conditions : Adjust pH to 1.5–2.0 (via acetic acid), incubate at 50°C for 2–3 hours, and include triplicate runs to ensure reproducibility.

- Controls : Spike samples with internal standards (e.g., N-acetylneuraminic acid) to validate recovery rates .

Q. What methodological steps resolve discrepancies in sialic acid quantification data?

Common issues and solutions:

- Incomplete Sia Release : Validate hydrolysis efficiency using monosaccharide standards and extend incubation time.

- Matrix Interference : Pre-purify glycoproteins via lectin affinity chromatography or centrifugal filters.

- DMB Degradation : Verify reagent freshness via absorbance at 373 nm; discard if absorbance drops >10%.

- Data Validation : Cross-check results with orthogonal methods (e.g., mass spectrometry or enzymatic assays) .

Q. How can researchers address fluorescence quenching or background noise in DMB-based assays?

- Quenching Sources : Remove detergents (e.g., SDS) via dialysis or size-exclusion chromatography.

- Background Reduction : Include a "no-DMB" control to subtract autofluorescence.

- Signal Enhancement : Optimize detector gain settings or use a post-column derivatization system for HPLC .

Q. What advanced techniques complement DMB labeling for structural characterization of sialylated glycans?

- HPLC-MS/MS : Pair fluorescence detection with electrospray ionization (ESI)-MS to confirm Sia linkage (α2,3 vs. α2,6).

- Capillary Electrophoresis : Resolve isomeric Sias (e.g., Neu5Ac vs. Neu5Gc) using borate buffer systems.

- Enzymatic Profiling : Use linkage-specific sialidases to validate DMB results .

Data Contradiction Analysis

Q. How to interpret conflicting data between DMB assays and lectin-based sialylation analysis?

- Potential Causes : Lectins may preferentially bind specific Sia linkages (e.g., Sambucus nigra lectin for α2,6-Sia), while DMB labels all free Sias.

- Resolution : Perform sequential lectin enrichment followed by DMB labeling to isolate and quantify subpopulations.

- Quantitative Normalization : Express data as molar ratios (Sia/protein) rather than absolute concentrations .

Q. Why might DMB-based quantification underestimate O-acetylated sialic acids?

- Chemical Stability : O-acetyl groups are labile under acidic hydrolysis conditions.

- Mitigation : Use milder release methods (e.g., enzymatic cleavage with neuraminidase) or stabilize O-acetyl groups with neutral pH buffers during hydrolysis .

Methodological Best Practices

Q. What quality control steps are essential for reproducible DMB labeling?

- Reagent Validation : Confirm DMB purity via HPLC (≥97% by peak area) and check fluorescence intensity of reference standards.

- Batch Testing : Compare new reagent lots with previous batches using a standardized glycoprotein (e.g., fetuin).

- Documentation : Record hydrolysis time, temperature, and buffer composition to troubleshoot inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.